Mesilato de netarsudil
Descripción general
Descripción
Netarsudil mesylate, also known as AR-11324, is a Rho-associated protein kinase inhibitor . It is used in the treatment of glaucoma and is sold under the brand names Rhopressa and Rhokiinsa . It was approved by the FDA in December 2017 for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension .
Synthesis Analysis
A scalable asymmetric synthesis of netarsudil is described in the literature . The six-step synthetic route originates from 2,4-dimethylbenzoate phenyl acetic acid starting material .Molecular Structure Analysis
Netarsudil mesylate has the molecular formula C30H35N3O9S2 and an average mass of 645.744 Da . The IUPAC name is bis (methanesulfonic acid); {4- [ (1S)-2-amino-1- [ (isoquinolin-6-yl)carbamoyl]ethyl]phenyl}methyl 2,4-dimethylbenzoate .Chemical Reactions Analysis
Netarsudil acts as both a rho kinase inhibitor and a norepinephrine transport inhibitor . It specifically targets the conventional trabecular pathway of aqueous humour outflow to act as an inhibitor to the rho kinase and norepinephrine transporters found there .Physical And Chemical Properties Analysis
Netarsudil mesylate has a water solubility of 0.000277 mg/mL . Its logP values are 3.77 (ALOGPS) and 4.73 (Chemaxon), and its logS value is -6.2 (ALOGPS) . The pKa values are 13.49 (strongest acidic) and 8.69 (strongest basic) .Aplicaciones Científicas De Investigación
Tratamiento del glaucoma primario de ángulo abierto y la hipertensión ocular
El mesilato de netarsudil se ha evaluado en un ensayo clínico de fase 3 para determinar su seguridad y eficacia en el tratamiento de pacientes con glaucoma primario de ángulo abierto o hipertensión ocular {svg_1}. El ensayo demostró que el netarsudil al 0,02% una vez al día fue más eficaz para reducir la presión intraocular que el ripasudil al 0,4% dos veces al día {svg_2}. Esto sugiere que el this compound podría ser una opción importante para el tratamiento de estas afecciones {svg_3}.
Inhibición de la quinasa de proteína asociada a Rho (ROCK)
El this compound es un inhibidor conocido de la quinasa de proteína asociada a Rho (ROCK) {svg_4}. Inhibe tanto ROCK1 como ROCK2 y se ha demostrado que aumenta la facilidad de flujo del trabecular meshwork ™ {svg_5}. Este mecanismo de acción único lo diferencia de otros medicamentos para el glaucoma que afectan principalmente la vía uveoscleral no convencional {svg_6}.
Inhibición del transportador de norepinefrina (NET)
Además de ser un inhibidor de ROCK, el this compound también actúa como un inhibidor del transportador de norepinefrina (NET) {svg_7}. Esta acción dual tanto en ROCK como en NET es parte de lo que hace que el this compound sea un nuevo medicamento para el glaucoma {svg_8}.
Alteración de los caudales venosos episclerales
Un ensayo clínico ha demostrado que el netarsudil al 0,02% puede alterar los caudales venosos episclerales {svg_9}. Esto sugiere que podría tener aplicaciones en condiciones donde la regulación de los caudales venosos es beneficiosa {svg_10}.
Prevención de la vitreoretinopatía proliferativa (PVR)
El this compound se ha estudiado por su posible uso en la prevención de la vitreoretinopatía proliferativa (PVR) en ojos con desprendimiento de retina regmatógeno (RRD) {svg_11}. Esto indica una posible nueva aplicación para este compuesto en el campo de la oftalmología {svg_12}.
Mecanismo De Acción
Target of Action
Netarsudil mesylate primarily targets two key proteins: Rho kinase and the norepinephrine transporter (NET) . Rho kinase plays a crucial role in controlling the drainage of fluid from the eye . The norepinephrine transporter, on the other hand, is involved in the reuptake of norepinephrine, a neurotransmitter that plays a role in various physiological processes .
Biochemical Pathways
Netarsudil mesylate affects the conventional trabecular pathway of aqueous humor outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms involving prostaglandin F2-alpha analog . The increased outflow of aqueous humor resulting from the inhibition of Rho kinase and the norepinephrine transporter leads to a reduction in intraocular pressure .
Pharmacokinetics
After instillation into the eye, netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . This suggests that the drug primarily acts locally within the eye, minimizing systemic exposure and potential side effects .
Result of Action
The primary result of netarsudil mesylate’s action is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved through the increased outflow of aqueous humor and the potential effects of norepinephrine transporter inhibition .
Action Environment
The action of netarsudil mesylate is influenced by the environment within the eye. The drug is administered as eye drops, and its action is localized primarily within the eye . The effectiveness of the drug may be influenced by factors such as the pH of the tear film, the presence of other medications, and individual patient factors such as tear production and blink rate.
Safety and Hazards
Netarsudil may cause respiratory tract irritation and may be harmful if absorbed through the skin or if swallowed . It may also cause skin and eye irritation . In clinical use, the most common side effects are hyperaemia (increased blood flow associated with redness, in 51% of patients) in the conjunctiva, cornea verticillata (drug deposits in the cornea, in 17%), and eye pain (in 17%) .
Análisis Bioquímico
Biochemical Properties
Netarsudil mesylate specifically targets the conventional trabecular pathway of aqueous humour outflow . It acts as an inhibitor to the rho kinase and norepinephrine transporters found there . This is in contrast to many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .
Cellular Effects
Netarsudil mesylate has been shown to disrupt actin stress fibers and focal adhesions in trabecular meshwork cells . It also blocks the profibrotic effects of transforming growth factor-β2 in human trabecular meshwork cells .
Molecular Mechanism
The mechanism of action of Netarsudil mesylate is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .
Temporal Effects in Laboratory Settings
In a study conducted on porcine anterior segment cultures, it was found that while a standard concentration of 1 μM of netarsudil did cause an intraocular pressure (IOP) reduction and outflow vessel dilation, both a lower (0.1 μM) and a higher concentration (10 μM) of netarsudil had the opposite effect, resulting in IOP elevation and outflow vessel constriction .
Dosage Effects in Animal Models
In animal models, Netarsudil mesylate has shown to produce large and durable IOP reductions that were sustained for at least 24 hours after once daily dosing . Transient, mild hyperemia was observed as the only adverse effect .
Metabolic Pathways
Netarsudil mesylate is metabolized by esterases in the eye to its active metabolite, AR-13503 . Subsequent metabolism of netarsudil’s esterase metabolite, AR-13503, was not detectable .
Transport and Distribution
The clearance of Netarsudil mesylate is strongly influenced by its low plasma concentrations following topical administration and absorption and high protein binding in human plasma .
Subcellular Localization
After instillation into the eye, Netarsudil mesylate is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .
Propiedades
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRLKRHJOAQDC-FBHGDYMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027773 | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1422144-42-0 | |
Record name | Netarsudil mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netarsudil dimesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETARSUDIL MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Netarsudil mesylate in lowering intraocular pressure (IOP)?
A1: Netarsudil mesylate is a Rho kinase and norepinephrine transporter inhibitor. [, ] In humans, it lowers IOP primarily by increasing outflow facility and decreasing episcleral venous pressure. [, ] While studies in animal models have also shown a reduction in aqueous humor production, this effect has not yet been confirmed in humans. []
Q2: Are there any studies investigating the Aqueous Humor Dynamics (AHD) of Netarsudil mesylate in humans?
A2: Yes, a study specifically designed to evaluate the AHD of Netarsudil mesylate ophthalmic solution 0.02% in healthy volunteers was conducted. [] This study confirmed the IOP-lowering effect of the drug in humans.
Q3: Has Netarsudil mesylate been formulated with other drugs for treating glaucoma?
A3: Yes, a new combination product containing Netarsudil mesylate and Latanoprost has been introduced. [] While the abstract doesn't elaborate on the specifics of this combination, it suggests a potential synergistic effect or improved patient outcomes with the dual-drug formulation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.